Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate
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Overview
Description
“Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate” is a chemical compound with the molecular formula C7H9F3O3 . It has a molecular weight of 198.14 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9F3O3/c1-12-6(11)3-2-4-13-5-7(8,9)10/h2-3H,4-5H2,1H3/b3-2+ . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the available resources .Scientific Research Applications
Synthesis Applications
- Use in Asymmetric Synthesis: Methyl 4-(5-nitro-1,3-dioxaspiro[5.5]undecan-5-yl)but-2-enoate, a derivative, has been used in asymmetric synthesis, particularly in the synthesis of branched-chain analogues of azapyranoses (Budzińska & Sas, 2001).
- Inhibitory Properties in Bacterial Biosynthesis: A related compound, methyl 4-oxo-4-phenylbut-2-enoate, exhibits in vivo activity against MRSA by inhibiting MenB in bacterial menaquinone biosynthesis (Matarlo et al., 2016).
Material Chemistry and Catalysis
- In Crystal Engineering: Fluorous compounds like 4-[(2,2,2-trifluoroethoxy)methyl]pyridinium halide salts have potential applications in crystal engineering, useful in materials chemistry and catalysis (Lu et al., 2016).
Chemical Transformation Studies
- Study of Substituent Effects on Lactonisation: Research on 5-alkyl-3,4-difluorofuran-2(5H)-ones, starting with radical addition to methyl 2,3,3-trifluoroprop-2-enoate, helps understand substituent effects on lactonisation, enhancing knowledge in the field of fluorinated hydroxyesters (Hajduch et al., 2014).
Photochemical Studies
- Photosensitized Oxidation: Methyl cis-4-oxoalk-2-enoates synthesized through singlet oxygen oxygenation of corresponding 2-methoxyfurans, has been a subject of photochemical studies, contributing to the understanding of photosensitized oxidation in organic chemistry (Iesce et al., 1995).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H227, H302, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Properties
IUPAC Name |
methyl (E)-4-(2,2,2-trifluoroethoxy)but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-12-6(11)3-2-4-13-5-7(8,9)10/h2-3H,4-5H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHAQDSRNXIXHZ-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCOCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/COCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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